molecular formula C17H26N2O4 B2888854 2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide CAS No. 1421514-11-5

2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Cat. No.: B2888854
CAS No.: 1421514-11-5
M. Wt: 322.405
InChI Key: PWIPDOZKYBKLRD-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with methoxy groups and a piperidine moiety

Preparation Methods

The synthesis of 2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholinesterase (AChE) by binding to both the peripheral and active sites of the enzyme. This dual binding mode enhances its inhibitory potency and makes it a potential candidate for the treatment of diseases like Alzheimer’s .

Comparison with Similar Compounds

2,3-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide can be compared with other benzamide derivatives and piperidine-containing compounds:

Properties

IUPAC Name

2,3-dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-21-12-11-19-9-7-13(8-10-19)18-17(20)14-5-4-6-15(22-2)16(14)23-3/h4-6,13H,7-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIPDOZKYBKLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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